N-(2-Fluorocyclobutyl)hydroxylamine
Description
N-(2-Fluorocyclobutyl)hydroxylamine is a hydroxylamine derivative characterized by a fluorinated cyclobutane ring attached to the hydroxylamine (-NH-OH) functional group.
Properties
Molecular Formula |
C4H8FNO |
|---|---|
Molecular Weight |
105.11 g/mol |
IUPAC Name |
N-(2-fluorocyclobutyl)hydroxylamine |
InChI |
InChI=1S/C4H8FNO/c5-3-1-2-4(3)6-7/h3-4,6-7H,1-2H2 |
InChI Key |
RIZOQDRMOSDHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1NO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorocyclobutyl)hydroxylamine typically involves the introduction of the fluorine atom into the cyclobutyl ring followed by the attachment of the hydroxylamine group. One common method involves the use of electrophilic fluorinating agents to introduce the fluorine atom into a cyclobutyl precursor. This is followed by the reaction with hydroxylamine or its derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorocyclobutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-(2-Fluorocyclobutyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving hydroxylamine derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluorocyclobutyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity to targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinities
Hydroxylamine derivatives with aromatic or heterocyclic substituents, such as those studied in insecticide development, provide insights into structure-activity relationships (SAR). For example:
- (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1): Binding affinity = -8.7 kcal/mol against Anopheles gambiae trehalase.
- (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 2): Binding affinity = -8.5 kcal/mol .
These compounds highlight the importance of substituent bulk and electron-withdrawing groups in enhancing binding.
Table 1: Binding Affinities of Hydroxylamine Derivatives
| Compound | Binding Affinity (kcal/mol) | Target Organism |
|---|---|---|
| Compound 1 () | -8.7 | Anopheles gambiae |
| Compound 2 () | -8.5 | Anopheles gambiae |
| Control Ligand () | -6.3 | Anopheles gambiae |
Metabolic Pathways and Enzyme Interactions
Metabolism studies on N-(2-methoxyphenyl)hydroxylamine () reveal species-dependent outcomes:
- Rabbit hepatic microsomes: Produce o-aminophenol and o-anisidine metabolites via CYP1A-mediated reduction.
- Rat hepatic microsomes : Predominantly generate o-anisidine , with CYP1A enzymes showing higher reductive activity than CYP2E1.
The fluorocyclobutyl group in N-(2-Fluorocyclobutyl)hydroxylamine may alter metabolic stability. Fluorine’s electronegativity could reduce oxidation susceptibility, while the cyclobutane ring’s strain might hinder enzymatic access compared to planar aromatic substituents.
Table 2: Metabolic Profiles of Hydroxylamine Derivatives
| Compound | Major Metabolites | Key Enzymes | Species Specificity |
|---|---|---|---|
| N-(2-methoxyphenyl)hydroxylamine | o-Anisidine, o-aminophenol | CYP1A, NADPH:CYP reductase | Rabbit > Rat |
Toxicity and Regulatory Status
Nitrosoamine derivatives (), such as N-Nitrosodimethylamine (NDMA), exhibit significant carcinogenicity (e.g., 12/12 batches in 1551 experiments showed significant effects).
Regulatory lists () include controlled hydroxylamines like N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine, classified under Schedule 1.
Species-Specific Metabolic Variability
highlights divergent metabolic outcomes between rats and rabbits for N-(2-methoxyphenyl)hydroxylamine, with rabbits showing higher o-aminophenol formation. Such variability implies that this compound’s effects may also vary across species, necessitating tailored preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
